molecular formula C8H16N2O4 B12528308 D-Valyl-L-serine CAS No. 656221-76-0

D-Valyl-L-serine

Cat. No.: B12528308
CAS No.: 656221-76-0
M. Wt: 204.22 g/mol
InChI Key: STTYIMSDIYISRG-NTSWFWBYSA-N
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Description

D-Valyl-L-serine: is a dipeptide composed of D-valine and L-serine It is a small molecule with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Valyl-L-serine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of D-valine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

    Enzymatic Synthesis: Enzymatic methods can also be employed, where specific proteases catalyze the formation of the peptide bond between D-valine and L-serine under mild conditions.

Industrial Production Methods:

    Microbial Fermentation: Industrial production of D-valine, a precursor for this compound, can be achieved through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce D-valine, which is then isolated and purified.

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the large-scale production of peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Valyl-L-serine can undergo oxidation reactions, particularly at the serine hydroxyl group, forming oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide bond, potentially leading to the formation of alcohol derivatives.

    Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of this compound.

    Reduction Products: Alcohol derivatives of the peptide.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: D-Valyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins.

    Chiral Catalysts: It can serve as a chiral catalyst in asymmetric synthesis reactions.

Biology:

    Enzyme Studies: this compound is used to study enzyme-substrate interactions and enzyme kinetics.

    Protein Engineering: It is employed in the design and synthesis of novel proteins with specific functions.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Neuroprotective Agents: Research suggests that derivatives of this compound may have neuroprotective properties.

Industry:

    Biotechnology: It is used in the production of biopharmaceuticals and other biologically active compounds.

    Agriculture: this compound derivatives are explored for their potential use as agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: D-Valyl-L-serine can act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with certain receptors, modulating their activity and influencing cellular processes.

Mechanism:

    Peptide Bond Formation: The formation of the peptide bond between D-valine and L-serine involves nucleophilic attack by the amino group of L-serine on the activated carboxyl group of D-valine.

    Enzyme Catalysis: Enzymes that catalyze the formation or hydrolysis of this compound typically involve specific active site residues that facilitate the reaction.

Comparison with Similar Compounds

    D-Valyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

    L-Valyl-L-serine: The L-isomer of valine in combination with L-serine, differing in stereochemistry.

    D-Alanyl-L-serine: A dipeptide with D-alanine instead of D-valine.

Uniqueness:

    Chirality: The presence of D-valine and L-serine gives D-Valyl-L-serine unique stereochemical properties that influence its biological activity.

    Reactivity: The specific combination of D-valine and L-serine affects the compound’s reactivity and interactions with enzymes and receptors.

Properties

CAS No.

656221-76-0

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1

InChI Key

STTYIMSDIYISRG-NTSWFWBYSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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